molecular formula C7H8FNO B8810520 2-Amino-6-fluoro-4-methylphenol

2-Amino-6-fluoro-4-methylphenol

Cat. No.: B8810520
M. Wt: 141.14 g/mol
InChI Key: VNCOVMQXLKRWBF-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-methylphenol (C₇H₈FNO, molecular weight ≈141.15 g/mol) is a substituted phenol derivative featuring amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups at positions 2, 6, and 4, respectively. This compound is of interest in pharmaceutical and agrochemical synthesis due to the combined electronic effects of its substituents, which modulate reactivity, solubility, and biological activity.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

2-amino-6-fluoro-4-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3

InChI Key

VNCOVMQXLKRWBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Functional Group Comparisons

The following table summarizes key differences between 2-Amino-6-fluoro-4-methylphenol and selected analogues:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Notable Properties/Inferences
This compound 2-NH₂, 4-CH₃, 6-F Amino, Methyl, Fluoro 141.15 Moderate acidity; potential bioactivity
2-Fluoro-6-methoxy-4-methylphenol 2-F, 4-CH₃, 6-OCH₃ Fluoro, Methyl, Methoxy 156.16 Reduced solubility due to methoxy group
4-Amino-2-bromo-6-fluoro-phenol 2-Br, 4-NH₂, 6-F Bromo, Amino, Fluoro 206.01 Enhanced reactivity in substitution reactions
2-Amino-4-nitrophenol 2-NH₂, 4-NO₂ Amino, Nitro 154.12 High acidity (pKa ~4.5); mp 143°C
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group (-NH₂) in this compound is electron-donating, increasing electron density on the aromatic ring. This contrasts with nitro (-NO₂) groups in 2-Amino-4-nitrophenol, which are strongly electron-withdrawing, resulting in higher acidity (lower pKa) and thermal stability (mp 143°C) . Methoxy (-OCH₃) in 2-Fluoro-6-methoxy-4-methylphenol is moderately electron-donating but reduces water solubility compared to polar amino groups .
  • Halogen Substituents: Fluorine (-F) in the target compound enhances stability via strong C-F bonds and may improve bioavailability. Bromine (-Br) in 4-Amino-2-bromo-6-fluoro-phenol introduces steric bulk and higher reactivity in electrophilic substitutions (e.g., Suzuki coupling) .

Physical and Chemical Properties

  • Acidity: The amino group’s electron-donating nature likely results in a higher pKa (≈8–10) compared to nitro-substituted phenols (pKa ~4.5 for 2-Amino-4-nitrophenol) .
  • Melting Points: While direct data are unavailable, methyl and amino groups may lower the melting point relative to nitro derivatives (e.g., 2-Amino-4-nitrophenol, mp 143°C) due to reduced crystallinity.
  • Solubility: The target compound is expected to exhibit moderate water solubility, surpassing methoxy-substituted analogues but less than nitro- or carboxylic acid-containing derivatives (e.g., 6-Amino-2-fluoro-3-methylbenzoic acid) .

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